molecular formula C26H20ClFN4 B11211630 N-[2-(4-chlorophenyl)ethyl]-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

N-[2-(4-chlorophenyl)ethyl]-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11211630
M. Wt: 442.9 g/mol
InChI Key: VNGFPFAMOUANRR-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: , often referred to as Compound X , belongs to the class of pyrrolopyrimidines. These compounds have garnered significant interest due to their potential biological activities. Let’s explore further!

Preparation Methods

Synthetic Routes:: The synthesis of Compound X involves several steps

    Starting Material: Begin with a suitable precursor, such as 4-chlorobenzaldehyde.

    Step 1: Condensation Reaction

    Step 2: Cyclization

    Step 3: Arylation

Industrial Production:: While industrial-scale production methods may vary, the synthetic route outlined above provides a foundation for large-scale synthesis.

Chemical Reactions Analysis

Compound X can undergo various chemical reactions:

    Oxidation: Oxidative processes can modify the phenyl rings or the pyrrolopyrimidine core.

    Reduction: Reduction reactions may reduce functional groups (e.g., nitro to amino).

    Substitution: Substitution at the aromatic rings (chloro, fluoro, phenyl) is common.

    Major Products: The major products depend on reaction conditions and regioselectivity. Isomers with different substitution patterns may form.

Scientific Research Applications

Compound X has diverse applications:

Mechanism of Action

The precise mechanism of action remains an active area of research. Compound X likely interacts with specific molecular targets or pathways, impacting cell function.

Comparison with Similar Compounds

Compound X stands out due to its unique combination of substituents. Similar compounds include other pyrrolopyrimidines, such as Compound Ypiperidine-4-amine")) .

Properties

Molecular Formula

C26H20ClFN4

Molecular Weight

442.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C26H20ClFN4/c27-20-8-6-18(7-9-20)14-15-29-25-24-23(19-4-2-1-3-5-19)16-32(26(24)31-17-30-25)22-12-10-21(28)11-13-22/h1-13,16-17H,14-15H2,(H,29,30,31)

InChI Key

VNGFPFAMOUANRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCCC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F

Origin of Product

United States

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